butyl [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
BUTYL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE is an organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a unique structure that combines a butyl ester with a chromenyl moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of BUTYL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE typically involves the esterification of 8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL with butyl acetate. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is usually heated under reflux to ensure complete conversion of the reactants to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
BUTYL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
BUTYL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for its anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical products due to its unique chemical properties.
Mechanism of Action
The mechanism of action of BUTYL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The chromenyl moiety can interact with biological macromolecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to BUTYL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE include:
ETHYL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE: Similar structure but with an ethyl ester group instead of a butyl ester.
8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL ACETATE: A closely related compound with an acetate group.
The uniqueness of BUTYL 2-[(8-METHYL-2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETATE lies in its specific ester group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C22H22O5 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
butyl 2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetate |
InChI |
InChI=1S/C22H22O5/c1-3-4-12-25-21(24)14-26-19-11-10-17-18(16-8-6-5-7-9-16)13-20(23)27-22(17)15(19)2/h5-11,13H,3-4,12,14H2,1-2H3 |
InChI Key |
BDNOJWZCVYTRHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)COC1=C(C2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3)C |
Origin of Product |
United States |
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